molecular formula C28H54O3 B128693 27-Oxooctacosanoic acid CAS No. 144796-91-8

27-Oxooctacosanoic acid

Cat. No.: B128693
CAS No.: 144796-91-8
M. Wt: 438.7 g/mol
InChI Key: HAAQMOLIPYBWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

27-Oxooctacosanoic acid is a very long-chain oxo fatty acid with the molecular formula C₂₈H₅₄O₃ and a molecular weight of 438.73 g/mol . Calculated physical properties include a density of 0.909 g/cm³ and a high boiling point of 554.4°C at 760 mmHg . This compound has been identified as a constituent of lipopolysaccharides (LPS) in various bacteria, notably Legionella pneumophila , indicating its role in the structure of the bacterial outer membrane . Further research suggests that long-chain fatty acids like 27-hydroxy-octacosanoic acid (a related compound) are present in the LPS of bacteria from the alpha-2 subgroup of Proteobacteria, and their presence can serve as a valuable chemophylogenetical marker for understanding taxonomic and evolutionary relationships between species . The characterization of this fatty acid in scientific studies is typically performed using advanced analytical techniques such as combined gas-liquid chromatography/mass spectrometry (GLC/MS) and proton nuclear magnetic resonance (NMR) spectroscopy . This compound is supplied for research purposes only. All information provided is for research reference and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

144796-91-8

Molecular Formula

C28H54O3

Molecular Weight

438.7 g/mol

IUPAC Name

27-oxooctacosanoic acid

InChI

InChI=1S/C28H54O3/c1-27(29)25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28(30)31/h2-26H2,1H3,(H,30,31)

InChI Key

HAAQMOLIPYBWGD-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Other CAS No.

144796-91-8

Synonyms

27-keto octacosanoic acid
27-oxooctacosanoic acid

Origin of Product

United States

Occurrence and Biological Distribution

Co-occurrence with Hydroxylated and Other Substituted Very Long-Chain Fatty Acids

Concurrent Detection of Other Oxo Fatty Acid Analogs

Scientific investigations into the lipid composition of various bacteria have revealed that 27-oxooctacosanoic acid is often detected alongside a range of other long-chain fatty acids, including other oxo fatty acid analogs. This co-occurrence provides valuable insights into the biochemical pathways and structural complexity of bacterial cell envelopes, particularly the lipopolysaccharide (LPS) layer in Gram-negative bacteria.

Research on Legionella pneumophila has led to the identification of this compound as a constituent of its lipopolysaccharide. nih.gov In the same extracts, researchers also identified several related long-chain fatty acids. Notably, minor quantities of 29-oxo-triacontanoic acid were present, indicating the presence of a homologous series of (ω-1)-oxo fatty acids. nih.gov Alongside these oxo fatty acids, their corresponding dicarboxylic and hydroxy analogs were also detected, specifically heptacosane-1,27-dioic acid, nonacosane-1,29-dioic acid, and 27-hydroxy-octacosanoic acid. nih.gov This suite of related fatty acids suggests a common biosynthetic origin, likely involving terminal oxidation pathways.

Similarly, studies on the LPS of bacteria from the Mesorhizobium genus have consistently identified this compound. nih.gov These analyses have also revealed the presence of other types of oxo fatty acids. For instance, in several Mesorhizobium strains, 4-oxo fatty acids such as 4-oxo-20:0, 4-oxo-i-21:0, and 4-oxo-22:0 were detected. nih.govoup.com The presence of these shorter-chain oxo fatty acids, in addition to the very-long-chain this compound, highlights the diverse fatty acid profiles that can exist within a single bacterial genus. The specific patterns of these oxo and other fatty acids are considered to be useful chemotaxonomic markers for distinguishing between different rhizobial species. nih.gov

The concurrent detection of these various fatty acids is detailed in the table below, summarizing the findings from analyses of Legionella pneumophila and Mesorhizobium species.

Table 1: Concurrently Detected Fatty Acid Analogs with this compound in Bacteria

Organism Concurrent Fatty Acid Analogs Detected Reference
Legionella pneumophila 29-oxo-triacontanoic acid nih.gov
heptacosane-1,27-dioic acid nih.gov
nonacosane-1,29-dioic acid nih.gov
27-hydroxy-octacosanoic acid nih.gov
Mesorhizobium species 4-oxo-20:0 (4-oxoeicosanoic acid) nih.govoup.com
4-oxo-i-21:0 (4-oxo-iso-henicosanoic acid) nih.govoup.com
4-oxo-22:0 (4-oxodocosanoic acid) nih.govoup.com
27-hydroxy-octacosanoic acid nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

General Principles of Bacterial Very Long-Chain Fatty Acid Elongation

Bacteria primarily utilize the Type II fatty acid synthase (FASII) system, which consists of a series of discrete, monofunctional enzymes. nih.govwikipedia.org This system is responsible for the de novo synthesis of fatty acids, typically up to 16 or 18 carbons in length. nih.gov The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which serves as the two-carbon donor for chain extension. nih.gov The growing acyl chain is attached to an acyl carrier protein (ACP), shuttling it between the various enzymes of the FASII system. nih.gov

The elongation cycle involves four key reactions:

Condensation: A β-ketoacyl-ACP synthase (condensing enzyme) catalyzes the addition of a two-carbon unit from malonyl-ACP to the growing acyl-ACP chain. nih.gov

Reduction: The resulting β-ketoacyl-ACP is then reduced to a β-hydroxyacyl-ACP by a NADPH-dependent β-ketoacyl-ACP reductase. nih.gov

Dehydration: A dehydratase removes a molecule of water to form an enoyl-ACP. nih.gov

Reduction: Finally, an enoyl-ACP reductase reduces the double bond to yield a saturated acyl-ACP, now two carbons longer. nih.gov

This cycle is repeated until the desired chain length is achieved. For the synthesis of very long-chain fatty acids (VLCFAs) like octacosanoic acid (C28), this elongation process must be continued well beyond the typical products of the primary FAS system. While the core enzymatic functions are conserved, the specific enzymes involved in the elongation to such lengths can vary between bacterial species and may involve specialized elongase systems. frontiersin.org Some bacteria, like certain Vibrio species, have FAS systems that have demonstrated the potential to synthesize fatty acids with up to 30 carbon atoms in vitro. nih.gov

Proposed Biosynthetic Routes for 27-Oxooctacosanoic Acid

The precise biosynthetic pathway for this compound has not been definitively established. However, based on the co-occurrence of related compounds in Legionella pneumophila, a logical pathway can be proposed.

A key piece of evidence for the biosynthetic route to this compound is the simultaneous identification of 27-hydroxyoctacosanoic acid in Legionella pneumophila. nih.gov This strongly suggests that the hydroxylated form is a direct precursor to the keto form. The proposed pathway would therefore involve:

Elongation to Octacosanoic Acid (C28:0): The bacterial FASII system, possibly with specialized elongases, would first synthesize the saturated C28 fatty acid backbone.

Hydroxylation at the C27 Position: A hydroxylase enzyme would then introduce a hydroxyl group at the penultimate carbon (the ω-1 position) of octacosanoic acid, forming 27-hydroxyoctacosanoic acid.

Oxidation to a Ketone: Finally, the hydroxyl group at the C27 position would be oxidized to a ketone group, yielding this compound.

This proposed sequence is a common biochemical strategy for the functionalization of hydrocarbon chains.

The crucial step in the proposed pathway is the oxidation of the secondary alcohol (the 27-hydroxyl group) to a ketone. This reaction is typically catalyzed by a class of enzymes known as dehydrogenases . Specifically, a long-chain fatty acid dehydrogenase or a similar alcohol dehydrogenase would be required.

While the specific enzyme responsible for this transformation in Legionella has not yet been identified, enzymes of the hydroxyacyl-CoA dehydrogenase family are known to catalyze the oxidation of hydroxyl groups in fatty acid metabolism, though they typically act on β-hydroxyacyl-CoAs as part of the beta-oxidation cycle. promega.de It is plausible that a novel or specialized dehydrogenase exists in Legionella that has specificity for the ω-1 hydroxyl group of very long-chain fatty acids.

The general reaction catalyzed by such a dehydrogenase would be:

27-hydroxyoctacosanoyl-R + NAD⁺ ⇌ 27-oxooctacosanoyl-R + NADH + H⁺

Where "R" represents the rest of the molecule to which the fatty acid is attached (e.g., Coenzyme A or a lipid A moiety).

Genetic Determinants and Regulatory Elements in Production

The genetic basis for the production of this compound is intrinsically linked to the genes encoding the necessary biosynthetic enzymes. In bacteria, genes for related metabolic pathways are often clustered together in operons, allowing for coordinated regulation. It is therefore likely that the genes for the specialized elongases, the ω-1 hydroxylase, and the specific dehydrogenase are located in one or more operons in the Legionella pneumophila genome.

The regulation of fatty acid biosynthesis in bacteria is complex and tightly controlled to match the cell's growth rate and environmental conditions. nih.gov Transcriptional regulators such as FadR and FapR are known to control the expression of genes involved in fatty acid synthesis and degradation in various bacteria. researchgate.net In Escherichia coli, FadR acts as a repressor of fatty acid degradation and an activator of unsaturated fatty acid synthesis. nih.gov In Bacillus subtilis, FapR represses the genes for fatty acid biosynthesis in response to malonyl-CoA levels. researchgate.net

In the context of Legionella pneumophila, the production of this compound is part of the synthesis of lipid A, a critical component of the outer membrane. The expression of lipid A biosynthesis genes in Legionella is known to be regulated in response to environmental cues, such as temperature, which is crucial for its adaptation to different hosts and environments. nih.govnih.gov Therefore, it is highly probable that the genes responsible for the synthesis of this compound are under the control of regulatory networks that sense and respond to the bacterium's environment, ensuring the appropriate modification of its LPS for survival and virulence. However, the specific transcriptional regulators and operons governing the synthesis of this particular VLCFA remain an area for future research.

Biological Roles and Functional Significance

Integration into Bacterial Outer Membrane Structures

The structural integrity and functionality of the gram-negative bacterial outer membrane are heavily reliant on the unique composition of its components, including the lipopolysaccharide. 27-Oxooctacosanoic acid, and its precursor 27-hydroxyoctacosanoic acid, are integral to this architecture in specific bacterial species.

Acyl Chain Component of Lipid A Moiety

This compound has been identified as a constituent of the Lipid A portion of lipopolysaccharides in Legionella pneumophila, the causative agent of Legionnaires' disease. nih.govnih.gov Lipid A serves as the hydrophobic anchor of LPS in the outer membrane. The presence of such very-long-chain fatty acids (VLCFAs) is an unusual feature among bacteria. researchgate.net

In members of the Rhizobiaceae family, including various Rhizobium species, the closely related compound, 27-hydroxyoctacosanoic acid, is a common component of their Lipid A. nih.govnih.gov This VLCFA is typically attached as a secondary acyl chain, esterifying a primary 3-hydroxy fatty acid. apsnet.org The oxidation of this hydroxyl group at the ω-1 position leads to the formation of this compound. The presence of these VLCFAs is a distinguishing characteristic of the Lipid A from these nitrogen-fixing bacteria and certain intracellular pathogens. researchgate.netnih.gov

Bacterial Genus Compound Form Location in Lipid A
Legionella This compound Acyl chain component
Rhizobium 27-hydroxyoctacosanoic acid Secondary acyl chain
Agrobacterium 27-hydroxyoctacosanoic acid Acyl chain component
Bradyrhizobium 27-hydroxyoctacosanoic acid Acyl chain component

Contribution to Lipopolysaccharide Architecture and Integrity

The incorporation of very-long-chain fatty acids like 27-hydroxyoctacosanoic acid into Lipid A significantly impacts the architecture and stability of the outer membrane. These long acyl chains are thought to span the entire outer leaflet of the outer membrane, creating a more compact and less fluid barrier. mdpi.com This enhanced stability is crucial for bacteria that must survive in challenging environments.

Studies on Rhizobium leguminosarum mutants unable to synthesize 27-hydroxyoctacosanoic acid have demonstrated the importance of this VLCFA for membrane integrity. These mutants exhibit increased sensitivity to detergents such as deoxycholate and dodecyl sulfate, as well as to the antimicrobial peptide polymyxin (B74138) B. researchgate.netnih.gov This suggests a compromised outer membrane, highlighting the critical role of this specific fatty acid in maintaining the structural robustness of the bacterial cell envelope.

Functional Implications in Microbial Interactions

The unique structure of the bacterial surface, conferred in part by this compound and its derivatives, has profound implications for how these microbes interact with other organisms, including symbiotic partners and hosts.

Contribution to Symbiotic Relationships (e.g., Rhizobia-Plant)

In the symbiotic relationship between rhizobia and leguminous plants, the structure of the rhizobial surface is paramount for successful nodulation and nitrogen fixation. The presence of 27-hydroxyoctacosanoic acid in the Lipid A of Rhizobium leguminosarum is important for this interaction. nih.gov

Mutants of R. leguminosarum that lack this VLCFA show a developmental delay during the symbiotic infection of their host plant, Phaseolus vulgaris. researchgate.netnih.gov Electron microscopy has revealed that these mutants produce abnormal symbiosome structures. nih.gov Despite this, the mutants are still capable of forming nitrogen-fixing nodules, although the onset and development are delayed. nih.gov This indicates that while not absolutely essential for the symbiosis to be established, the presence of this VLCFA is necessary for an efficient and timely infection process.

Involvement in Host-Microbe Dynamics (e.g., Legionella interactions with protozoa/macrophages)

The presence of this compound and other long-chain fatty acids in the Lipid A of L. pneumophila may also contribute to the low endotoxic activity of its LPS compared to that of other gram-negative bacteria. nih.gov This modulation of the host immune response is a key strategy for intracellular pathogens to survive and replicate within host cells.

Microbial Interaction Bacterium Role of 27-(Oxo/Hydroxy)octacosanoic acid
Symbiosis Rhizobium leguminosarum Efficient infection and normal symbiosome development
Pathogenesis Legionella pneumophila Contributes to cell surface hydrophobicity and host cell adherence

General Role within Lipid Metabolism and Energy Homeostasis (as an oxo fatty acid derivative)

As a fatty acid derivative, this compound is part of the broader landscape of lipid metabolism, which is central to cellular energy homeostasis. Fatty acids are a major source of energy for cellular processes and serve as essential building blocks for membrane lipids. nih.gov

Analytical Methodologies for Structural Elucidation and Quantification

Extraction and Derivatization Procedures for Fatty Acid Analysis

Lipopolysaccharide Extraction Techniques from Bacterial Cells

27-Oxooctacosanoic acid has been identified as a key lipid component of the lipopolysaccharide (LPS) in certain Gram-negative bacteria, notably Legionella pneumophila and Mesorhizobium huakuii. nih.gov Consequently, the initial step in its analysis involves the efficient extraction of LPS from bacterial cells.

Several methods are employed for this purpose, with the hot phenol-water extraction being a classical and widely used technique. creative-biogene.comnveo.org This procedure partitions cellular components, allowing for the separation of LPS. In the case of M. huakuii, this method was shown to separate two distinct LPS preparations: a water-soluble fraction and a phenol-soluble fraction, the latter being particularly enriched with this compound.

Another established technique is the phenol-chloroform-petroleum ether (PCP) method, which was successfully used to isolate lipid extracts containing this compound from L. pneumophila. nih.gov For subsequent analysis of lipid A, the bioactive component of LPS, a mild acid hydrolysis step is typically required to cleave the lipid from the polysaccharide moiety, followed by solvent extractions, such as the Bligh-Dyer method, to purify the lipid portion. nveo.orgnih.gov

More rapid extraction methods have also been developed to minimize potential degradation of the target molecules. One such method utilizes a commercial RNA-isolating reagent containing phenol (B47542) and guanidinium (B1211019) thiocyanate. nih.gov This approach disrupts bacterial cell membranes without the need for heating or mechanical force, reportedly yielding cleaner LPS and lipid A with less degradation compared to the conventional hot phenol-water technique. nih.gov

Table 1: Comparison of Common Lipopolysaccharide (LPS) Extraction Methods
Extraction MethodKey ReagentsPrinciplePrimary Application/NotesReference
Hot Phenol-WaterPhenol, WaterDifferential solubility of LPS in phenol and water at high temperatures.Widely used for both smooth and rough LPS; can separate LPS fractions. creative-biogene.comnveo.org
Phenol-Chloroform-Petroleum Ether (PCP)Phenol, Chloroform, Petroleum EtherSolvent extraction to isolate total lipids, including LPS.Effective for extracting LPS constituents from bacteria like L. pneumophila. nih.govgoogle.com
Tri-Reagent MethodPhenol, Guanidinium ThiocyanateChemical disruption of cell membranes.Faster method with reduced degradation of lipid A. nih.gov
Bligh-Dyer MethodChloroform, Methanol (B129727), WaterLiquid-liquid extraction to partition lipids into an organic phase.Primarily used to purify lipid A after its cleavage from LPS. nveo.orgnih.gov

Fatty Acid Methyl Ester Preparation

Due to the low volatility of free fatty acids, a derivatization step to convert them into fatty acid methyl esters (FAMEs) is essential for gas chromatographic analysis. sigmaaldrich.comrestek.com This process involves the esterification of the carboxylic acid group.

Acid-catalyzed methanolysis is the most common approach for simultaneously liberating and methylating fatty acids from complex lipids like LPS. nih.gov Reagents such as boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) in methanol are widely used catalysts. sigmaaldrich.comnih.gov The reaction typically involves heating the sample with the reagent, for example at 60°C for 5-10 minutes. sigmaaldrich.com Following the reaction, the FAMEs are extracted into a nonpolar solvent like hexane (B92381) or heptane (B126788) for analysis. ucdavis.edu

For the specific analysis of fatty acids from M. huakuii LPS, a protocol involving methanolysis with 2 M hydrochloric acid (HCl) in methanol at 85°C for an extended period (16 hours) was utilized to ensure the complete release and methylation of very-long-chain fatty acids, including this compound. While alkaline-catalyzed methods are also available and are generally faster, they are not suitable for the esterification of free fatty acids and may yield lower levels of long-chain unsaturated FAMEs. nih.gov

Silylation and Other Derivatization Strategies

In addition to the primary FAME derivatization, a secondary derivatization step, silylation, is often necessary. restek.com This is particularly important when the sample contains a mixture of fatty acids with other functional groups, such as hydroxyl groups. Silylation replaces the active hydrogen on these groups with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability for GC analysis. restek.comyoutube.com For instance, 27-hydroxy-octacosanoic acid is often found alongside this compound in L. pneumophila, necessitating silylation for accurate chromatographic analysis of the entire fatty acid profile. nih.gov

The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like 1% trimethylchlorosilane (TMCS). restek.commdpi.com The derivatization is typically performed by heating the FAME sample with the silylating reagent at temperatures around 60-100°C. restek.commdpi.com While silylation can also derivatize carboxylic acids, in the context of analyzing this compound, it is generally performed after the initial conversion to its methyl ester. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the definitive identification and quantification of this compound. nih.govnih.gov The analysis is performed on the derivatized form of the molecule, typically the methyl ester (methyl 27-oxooctacosanoate).

The chromatographic separation is achieved using a capillary column, such as an HP-5MS, which is suitable for resolving complex fatty acid mixtures. mdpi.com A critical parameter for the analysis of VLCFAs is the GC oven temperature program. A high final temperature, often reaching 310°C, with a prolonged hold time is required to ensure the elution of these high-molecular-weight compounds from the column. nih.gov

Once separated by the gas chromatograph, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For methyl 27-oxooctacosanoate, key fragments would arise from cleavages at specific points in the molecule, such as α-cleavage next to the keto group and McLafferty rearrangement, which are characteristic of long-chain oxo-esters. The molecular ion peak, though it may be of low intensity, is crucial for confirming the compound's mass. The final identification is often confirmed by comparing both the retention time and the mass spectrum of the analyte to those of an authentic standard.

Table 2: Typical GC-MS Parameters for Very-Long-Chain Fatty Acid Analysis
ParameterTypical Setting/ConditionRationale
Injector Temperature250 - 280 °CEnsures rapid volatilization of high-boiling point FAMEs. nih.gov
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary columnProvides good resolution and thermal stability for a wide range of fatty acids. mdpi.com
Oven ProgramInitial temp ~150°C, ramped to >300°C (e.g., 310°C) with a prolonged final hold timeNecessary to elute very-long-chain fatty acids like methyl 27-oxooctacosanoate.
Carrier GasHeliumInert carrier gas standard for GC-MS. nih.gov
Ionization ModeElectron Impact (EI)Produces reproducible fragmentation patterns for library matching and structural elucidation. researchgate.net
MS Transfer Line Temp280 - 300 °CPrevents condensation of analytes between the GC and MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds, including the confirmation of functional group positions in isomers. aocs.orgnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR have been used in the characterization of this compound. nih.gov

In the ¹H NMR spectrum of this compound, the protons on the carbons adjacent to the keto group (C-26 and C-28) would produce a characteristic signal, typically a triplet, in the downfield region around 2.4 ppm. The terminal methyl group (C-28) protons would appear as a singlet at approximately 2.1 ppm, a distinctive shift for a methyl ketone. The proton on the carbon adjacent to the carboxylic acid (C-2) would also appear as a triplet around 2.35 ppm. The large number of methylene (B1212753) (-CH₂-) groups in the long aliphatic chain would create a large, complex signal centered around 1.2-1.6 ppm. aocs.orgnih.gov

¹³C NMR spectroscopy is particularly powerful for confirming the position of the oxo group. aocs.org The spectrum would show two distinct carbonyl carbon signals: one for the carboxylic acid (C-1) around 179-180 ppm and a significantly more downfield signal for the ketone carbonyl (C-27) above 200 ppm (typically ~208-210 ppm). semanticscholar.org The chemical shifts of the carbons immediately adjacent to the ketone (C-26 and C-28) would also be shifted downfield, providing clear evidence for the location of the oxo functional group at the penultimate carbon position. aocs.orgsemanticscholar.org The use of two-dimensional NMR techniques, such as COSY and HMBC, can further confirm the connectivity of the entire carbon skeleton. nih.gov

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
27-hydroxy-octacosanoic acid
Boron trifluoride
Boron trichloride
Methanol
Hydrochloric acid
Hexane
Heptane
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Trimethylchlorosilane (TMCS)
Phenol
Chloroform
Petroleum Ether
Guanidinium thiocyanate

Quantitative Methodologies for Oxo Fatty Acid Profiling

The accurate quantification of specific oxo fatty acids, such as this compound, within complex biological matrices presents analytical challenges due to their low abundance and the presence of isomeric compounds. Methodologies for profiling these molecules typically rely on sophisticated chromatographic and mass spectrometric techniques, which offer the necessary sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary platforms utilized for the quantitative analysis of oxo fatty acids.

A crucial aspect of reliable quantification is the use of stable isotope-labeled internal standards. For this compound, an ideal internal standard would be, for example, this compound-d4, where deuterium (B1214612) atoms are incorporated into a stable position of the molecule. The synthesis of such standards can be complex but is essential for correcting for analyte loss during sample preparation and for variations in instrument response.

Sample Preparation and Derivatization

Effective sample preparation is critical for the accurate quantification of this compound. This process typically involves lipid extraction from the biological matrix, followed by hydrolysis to release the fatty acid from its esterified form. Subsequently, derivatization is often necessary to enhance the volatility and thermal stability of the analyte for GC-MS analysis or to improve its ionization efficiency for LC-MS/MS analysis.

For GC-MS analysis, a two-step derivatization is commonly employed for keto acids. The carboxyl group is typically converted to a methyl ester (FAME) through reaction with reagents like boron trifluoride in methanol (BF3-methanol). The keto group is protected by oximation, for instance, by reacting with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which also enhances sensitivity for detection by electron capture negative ionization.

For LC-MS/MS analysis, derivatization of the carboxylic acid group can be performed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used.

Gas Chromatography-Mass Spectrometry (GC-MS) Based Quantification

GC-MS provides high chromatographic resolution, which is essential for separating complex fatty acid mixtures. When coupled with a mass spectrometer, it allows for the sensitive and selective detection of target analytes.

A hypothetical GC-MS method for the quantification of this compound, following derivatization to its methyl ester and PFBHA-oxime, might involve the following parameters:

Column: A high-polarity capillary column, such as a cyanopropyl silicone phase, would be suitable for the separation of fatty acid methyl esters.

Injection: Splitless injection would be used to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.

Oven Temperature Program: A temperature gradient would be employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of the very-long-chain fatty acid derivative.

Ionization Mode: Electron ionization (EI) or negative chemical ionization (NCI) could be used. NCI would be particularly sensitive for the PFBHA-oxime derivative.

Detection Mode: Selected Ion Monitoring (SIM) would be utilized to monitor specific ions characteristic of the this compound derivative and its internal standard, ensuring high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Quantification

LC-MS/MS has become a powerful tool for the targeted quantification of lipids, offering high sensitivity and specificity without the need for extensive derivatization to increase volatility.

A representative LC-MS/MS method for this compound could be developed with the following characteristics:

Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) with a C18 or C8 column would be used for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) would be employed to facilitate ionization.

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of fatty acids, as it efficiently generates the [M-H]⁻ precursor ion.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for detection. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.

A hypothetical MRM transition for this compound (molecular weight: 438.7 g/mol ) in negative ESI mode could be:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound437.4Hypothetical fragmentOptimized value
This compound-d4 (Internal Standard)441.4Hypothetical fragmentOptimized value

Note: The specific product ions and collision energies would need to be determined experimentally by infusing a standard of the compound into the mass spectrometer.

Method Validation and Performance

A quantitative method for this compound would require rigorous validation to ensure its reliability. Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control samples at different concentrations.

Recovery: The efficiency of the extraction process, determined by comparing the analyte signal in a sample spiked before extraction to a sample spiked after extraction.

Matrix Effect: The influence of other components in the sample matrix on the ionization of the analyte.

The following table presents hypothetical performance characteristics for a validated LC-MS/MS method for the quantification of this compound in a biological matrix like plasma.

ParameterValue
Linear Range 0.5 - 500 ng/mL
Coefficient of Determination (R²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Extraction Recovery > 85%

These methodologies, when properly developed and validated, allow for the reliable profiling of this compound and other oxo fatty acids, providing valuable insights into their roles in various physiological and pathological processes.

Chemotaxonomic and Phylogenetic Utility

27-Oxooctacosanoic Acid as a Chemotaxonomic Marker

This compound, a long-chain oxo fatty acid, has emerged as a significant chemotaxonomic marker for the identification and classification of specific bacterial groups. Its presence is not widespread, making its detection a valuable characteristic for distinguishing certain genera and species. This fatty acid is typically found as a component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.

Research has identified this compound as a constituent of the LPS in Legionella pneumophila, the causative agent of Legionnaires' disease. nih.gov In this bacterium, it is found alongside other related long-chain fatty acids, such as heptacosane-1,27-dioic acid, 29-oxo-triacontanoic acid, and 27-hydroxy-octacosanoic acid. nih.gov The unique fatty acid profile of the LPS, including the presence of this compound, contributes to the structural integrity of the outer membrane and can be used as a stable marker for this species.

Furthermore, this compound has been identified for the first time in members of the Rhizobiaceae family, specifically within the genus Mesorhizobium. oup.com Its discovery in Mesorhizobium huakuii and other Mesorhizobium species has proven to be of considerable taxonomic significance. oup.comoup.comnih.gov The presence of this and other oxo fatty acids helps to differentiate Mesorhizobium from the closely related Rhizobium and Sinorhizobium genera. oup.com

The utility of this compound as a chemotaxonomic marker is enhanced by its consistent presence across various strains of a particular species and its absence in others. This specificity allows for more accurate bacterial classification where traditional phenotypic or genetic methods may be ambiguous. The analysis of lipid A fatty acid patterns, with particular attention to unique components like this compound, provides a reliable tool for bacterial systematics. nih.gov

Table 1: Bacterial Species Containing this compound

Genus Species Location within the Cell Reference
Legionella pneumophila Lipopolysaccharide (LPS) nih.gov
Mesorhizobium huakuii Lipopolysaccharide (LPS) oup.comoup.com

Comparative Lipidomics for Bacterial Classification and Identification

Comparative lipidomics, the large-scale study of cellular lipid profiles, serves as a powerful tool for the classification and identification of bacteria. By analyzing the complete lipid profile, or lipidome, of a bacterial cell, researchers can identify unique lipid signatures that are characteristic of a particular species or genus. These lipid fingerprints are genetically determined and are generally stable under defined growth conditions, making them reliable taxonomic markers.

The presence of specific fatty acids, such as this compound, is a key component of these lipidomic analyses. For instance, in the case of Mesorhizobium, the lipid A fatty acid pattern, which includes this compound, 27-hydroxyoctacosanoic acid, and certain 4-oxo fatty acids, is a distinctive feature. nih.gov This pattern allows for the clear differentiation of Mesorhizobium species from other rhizobia. nih.gov

The analytical approach for comparative lipidomics typically involves the extraction of total lipids from bacterial cultures, followed by fractionation and analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods allow for the precise identification and quantification of individual fatty acids, including unusual ones like this compound.

The table below illustrates a simplified comparative lipid profile, highlighting the differential presence of key fatty acids in related bacterial genera. This demonstrates how the inclusion of this compound in the analysis provides a critical data point for classification.

Table 2: Comparative Fatty Acid Profiles of Selected Bacterial Genera

Fatty Acid Mesorhizobium Rhizobium / Sinorhizobium Legionella
This compound Present Absent Present
27-Hydroxyoctacosanoic acid Present Absent Present
4-Oxo fatty acids Present (in most species) Absent Absent
Polyunsaturated 20:3ω6,9,12 fatty acid Absent Present Not a key differentiator

Evolutionary Perspectives on Oxo Fatty Acid Distribution in Prokaryotes

The distribution of oxo fatty acids, such as this compound, across different prokaryotic lineages offers insights into the evolutionary development of bacterial membrane composition and the metabolic pathways for fatty acid synthesis. The synthesis of such very long-chain and modified fatty acids is a complex process that likely evolved to fulfill specific structural or functional roles in the bacterial cell envelope.

The presence of this compound in distantly related Gram-negative bacteria like Legionella and Mesorhizobium suggests either a case of convergent evolution, where similar functional requirements led to the independent evolution of similar biochemical pathways, or horizontal gene transfer, where the genetic information for the synthesis of this fatty acid was exchanged between different bacterial lineages.

The enzymes involved in fatty acid synthesis in bacteria are typically part of the Type II fatty acid synthase (FASII) system. researchgate.net The production of unusual fatty acids like this compound would require additional modifying enzymes, such as hydroxylases and oxidoreductases, that act on very long-chain fatty acid precursors. The evolution of these specialized enzymes is a key aspect of the diversification of bacterial lipid profiles.

From an evolutionary standpoint, the incorporation of these bulky and modified fatty acids into the LPS may confer advantages such as increased membrane stability and resistance to environmental stresses or host defense mechanisms. The unique lipid A structures resulting from the inclusion of these fatty acids can modulate the host's immune response, which is particularly relevant for pathogenic bacteria like Legionella and symbiotic bacteria like Mesorhizobium. The study of the distribution of these specialized fatty acids across a wider range of prokaryotes will continue to illuminate the evolutionary pressures that have shaped the diversity of bacterial lipids.

Future Research Directions and Unexplored Avenues

Elucidation of Complete Biosynthetic Pathways and Associated Enzymes

A fundamental gap in our knowledge is the precise enzymatic pathway leading to the synthesis of 27-Oxooctacosanoic acid. While general bacterial fatty acid synthesis (FASII) pathways are well-understood, the specific enzymes responsible for creating this atypical very-long-chain fatty acid (VLCFA) are unknown. Future research must focus on identifying and characterizing this unique biosynthetic machinery.

Key Research Objectives:

Identification of Elongase Complexes: Research should aim to identify the specific fatty acid elongase enzymes or multi-enzyme complexes responsible for extending common fatty acid precursors (like C16 or C18) to the full 28-carbon length. This will likely involve a combination of genomic analysis, searching for homologs of known VLCFA synthases, and functional characterization of candidate proteins. In rhizobia, for instance, the genes acpXL and lpxXL are known to be involved in VLCFA synthesis for Lipid A, providing a template for such investigations. apsnet.orgnih.gov

Characterization of Tailoring Enzymes: The formation of the 27-oxo group is a critical modification. It is hypothesized to be a two-step process involving an initial hydroxylation at the C-27 position, followed by oxidation to a ketone. Future studies should seek to isolate the specific hydroxylase (likely a cytochrome P450 monooxygenase or a related enzyme) and the subsequent dehydrogenase responsible for these transformations. nih.gov

Genetic and Regulatory Analysis: Once the core biosynthetic genes are identified, research should explore their regulation. This includes identifying the transcriptional regulators that control their expression and the environmental or cellular signals that trigger the production of this compound.

Proposed Enzyme Class Hypothesized Function in this compound Synthesis Analogous System
Fatty Acid Elongase SystemStepwise addition of two-carbon units to a fatty acid primer to achieve C28 length.Plant VLCFA synthase complexes (KCS, KCR, HCD, ECR). frontiersin.org
ω-1 HydroxylaseIntroduction of a hydroxyl group at the C-27 position of octacosanoic acid.Bacterial cytochrome P450 enzymes that hydroxylate fatty acids. nih.gov
Long-Chain Alcohol/Hydroxy-acid DehydrogenaseOxidation of the 27-hydroxy group to a 27-keto (oxo) group.Various NAD(P)+ dependent dehydrogenases.

High-Resolution Structural Analysis of this compound-Containing Lipids

This compound is a component of Lipid A, the anchor of LPS in the bacterial outer membrane. The precise structural arrangement of this lipid within the membrane and its influence on the biophysical properties of the entire LPS molecule are unknown. High-resolution structural studies are needed to understand its functional significance.

Key Research Objectives:

Detailed Lipid A and LPS Structural Elucidation: Using advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the exact linkage and conformation of this compound within the Lipid A of various bacterial species should be determined. johnshopkins.edu This will reveal how this large acyl chain is integrated with the glucosamine (B1671600) backbone and other fatty acids.

Biophysical Characterization of Membranes: Model membranes containing synthetic this compound-lipids should be created to study their biophysical properties. Techniques such as differential scanning calorimetry (DSC) and X-ray diffraction can be used to determine the impact of this VLCFA on membrane fluidity, phase behavior, and permeability.

Cryo-EM and Crystallography of LPS-Protein Complexes: To understand how this lipid influences interactions with bacterial and host proteins, high-resolution techniques like cryo-electron microscopy (cryo-EM) should be employed to visualize the structure of the complete outer membrane, including LPS with its full complement of lipids and associated membrane proteins. This could reveal unique membrane architectures dictated by the presence of this very long acyl chain. nih.gov

Advanced Studies on Molecular Mechanisms in Microbial Pathogenesis and Symbiosis

The presence of this compound in both pathogenic and symbiotic bacteria strongly implies a role in host-microbe interactions. However, the specific molecular mechanisms are entirely unexplored.

Key Research Objectives in Pathogenesis (Legionella):

Role in Outer Membrane Stability: The unusual length of this fatty acid may contribute to a highly stable and less fluid outer membrane, protecting the bacterium from host-derived antimicrobial peptides and enzymes. nih.gov This can be tested by creating mutants incapable of synthesizing this lipid and assessing their susceptibility to various stressors.

Modulation of Host Immune Recognition: The structure of Lipid A is a key determinant of endotoxic activity through its interaction with the host Toll-like receptor 4 (TLR4). The unique structure conferred by this compound may alter TLR4 binding, potentially dampening the host inflammatory response and aiding immune evasion. asm.org This can be investigated using in-vitro assays with purified LPS from wild-type and mutant bacteria.

Integrity of the Legionella-Containing Vacuole (LCV): Legionella replicates within a specialized vacuole that avoids fusion with lysosomes. The bacterial outer membrane, and its unique lipids, are critical for maintaining the integrity and function of the LCV. nih.govfrontiersin.org Mutant studies could reveal if this compound is required for the structural stability of the LCV or for recruiting specific host proteins.

Key Research Objectives in Symbiosis (Rhizobium):

Bacteroid Differentiation and Function: In rhizobia, VLCFAs are known to be crucial for the development of nitrogen-fixing bacteroids within plant root nodules. apsnet.orgnih.gov Future work should create specific mutants lacking this compound to determine its precise role in bacteroid differentiation, membrane stability, and the efficiency of nitrogen fixation.

Adaptation to the Nodule Microenvironment: The environment within a root nodule is characterized by low oxygen and specific chemical conditions. This specialized fatty acid may be essential for the bacterial membrane to adapt and function optimally in this unique environment, facilitating the nutrient exchange that underpins the symbiosis. oup.com

Development of Novel Analytical Techniques for Trace Detection and In Situ Analysis

Studying this compound is hampered by its presumed low abundance and the limitations of current analytical methods, which require extraction and purification. New techniques are needed for sensitive detection and to understand its spatial distribution.

Key Research Objectives:

Enhanced Mass Spectrometry Methods: Developing new liquid chromatography-mass spectrometry (LC-MS/MS) protocols with higher sensitivity and specificity will be crucial for quantifying trace amounts of this compound and its metabolic precursors in complex biological samples. nih.govresearchgate.net

Mass Spectrometry Imaging (MSI): The application of high-resolution MSI techniques, such as MALDI-IMS, could allow for the direct visualization of the spatial distribution of this compound within bacterial colonies, biofilms, or, most importantly, in infected host tissues and root nodules. nih.gov This would provide unprecedented insight into its localization during host-microbe interactions.

Development of Molecular Probes: A significant advancement would be the creation of specific molecular probes, such as fluorescently-labeled antibodies or aptamers, that can selectively bind to lipids containing this compound. Such tools would enable the use of advanced microscopy techniques to visualize the lipid's location in situ and in real-time within living cells.

Q & A

Q. What analytical techniques are most effective for structural characterization of 27-Oxooctacosanoic acid in lipid A complexes?

Classification: Basic Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a primary method for identifying this compound in lipid A. This technique allows detection of B1-type ions (e.g., m/z 1340.160 and 1420.136) to determine fatty acid distribution and modifications, such as phosphate groups or lactobacillic acid pairing . Complementary methods like nuclear magnetic resonance (NMR) spectroscopy and high-resolution LC-MS/MS can validate acyl chain asymmetry and oxidation states.

Q. How is this compound typically isolated from bacterial lipid extracts?

Classification: Basic Isolation involves lipid extraction using Bligh-Dyer solvent systems, followed by column chromatography (e.g., silica gel or C18 reverse-phase) to separate lipid A fractions. Acid hydrolysis or O-deacylation is often applied to reduce complexity, enabling targeted analysis of ester-linked this compound. Purity is confirmed via thin-layer chromatography (TLC) and mass spectrometry .

Q. What are the key challenges in differentiating this compound from structurally similar very-long-chain fatty acids?

Classification: Basic Challenges include resolving isomers with identical molecular weights (e.g., 27-oxo vs. 28-carboxy variants) and distinguishing oxidation artifacts. Methodological solutions involve using derivatization agents (e.g., methyl esters) to enhance MS sensitivity and tandem MS fragmentation patterns to confirm carbonyl group positioning .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported distribution patterns of this compound across bacterial species?

Classification: Advanced Discrepancies may arise from variations in bacterial growth conditions or lipid extraction protocols. A robust approach includes:

  • Standardizing cultivation parameters (e.g., pH, temperature) to minimize environmental influence.
  • Cross-validating results with genetic knockout models to assess biosynthetic pathway dependencies.
  • Applying comparative lipidomics across multiple strains using unified analytical workflows .

Q. What experimental designs are optimal for investigating the role of this compound in bacterial membrane stability?

Classification: Advanced Use a combination of biophysical and microbiological assays:

  • Membrane fluidity assays: Employ fluorescence anisotropy with diphenylhexatriene (DPH) probes in lipid bilayers incorporating synthetic this compound.
  • Stress response studies: Compare wild-type and mutant strains lacking the acid under osmotic or thermal stress.
  • Molecular dynamics simulations: Model acyl chain packing efficiency to predict membrane rigidity .

Q. What methodological strategies address contradictions in the biological activity of this compound reported in vitro versus in vivo studies?

Classification: Advanced Contradictions often stem from bioavailability or metabolic degradation. Solutions include:

  • Stable isotope labeling: Track metabolic fate in vivo using ¹³C-labeled this compound.
  • Dose-response profiling: Establish concentration-dependent effects across cell lines and animal models.
  • Multi-omics integration: Correlate lipidomic data with transcriptomic/proteomic changes to identify indirect signaling mechanisms .

Q. How can researchers optimize protocols for quantifying trace amounts of this compound in complex biological matrices?

Classification: Advanced Enhance sensitivity and specificity via:

  • Chemical derivatization: Use hydrazine reagents to tag carbonyl groups for enhanced MS detection.
  • Internal standardization: Spike samples with deuterated analogs (e.g., d₄-27-Oxooctacosanoic acid) to correct for ionization variability.
  • Multi-dimensional chromatography: Pair hydrophilic interaction liquid chromatography (HILIC) with reverse-phase LC to reduce matrix interference .

Methodological Guidance for Data Analysis

  • For structural studies: Prioritize orthogonal validation (e.g., MS + NMR) to avoid misassignment of oxidation states .
  • For comparative studies: Apply non-parametric statistical tests (e.g., Mann-Whitney U) to account for non-normal data distributions in small sample sizes .
  • For reproducibility: Document all lipid extraction and instrumentation parameters in line with FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.